5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid
Overview
Description
5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid is an organic compound with a pyrazole ring structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. Its unique structure, featuring both a methoxycarbonyl group and a carboxylic acid group, makes it a versatile intermediate in chemical reactions.
Scientific Research Applications
Chemistry: In organic synthesis, 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new compounds.
Biology and Medicine: The compound’s structure suggests potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of bioactive molecules, including pharmaceuticals with anti-inflammatory or antimicrobial properties.
Industry: In material science, the compound’s functional groups can be exploited to design novel materials with specific properties. For instance, it may be used in the synthesis of polymers or as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid typically involves the reaction of appropriate pyrazole derivatives with methoxycarbonylating agents. One common method includes the esterification of pyrazole-3-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-dicarboxylic acid, while reduction could produce pyrazole-3-carbinol.
Mechanism of Action
The mechanism by which 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxycarbonyl and carboxylic acid groups allows for hydrogen bonding and electrostatic interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Pyrazole-3-Carboxylic Acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.
5-Methyl-1H-Pyrazole-3-Carboxylic Acid: Similar structure but without the methoxycarbonyl group, affecting its reactivity and applications.
Uniqueness: 5-(Methoxycarbonyl)-1-Methyl-1H-Pyrazole-3-Carboxylic Acid is unique due to the presence of both methoxycarbonyl and carboxylic acid groups. This dual functionality enhances its reactivity and broadens its range of applications in various fields.
Properties
IUPAC Name |
5-methoxycarbonyl-1-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-9-5(7(12)13-2)3-4(8-9)6(10)11/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNNEPAQHIMLFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558168 | |
Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117860-56-7 | |
Record name | 5-Methyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117860-56-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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